molecular formula C14H18ClN3O4S2 B2804139 3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride CAS No. 857003-86-2

3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride

Cat. No.: B2804139
CAS No.: 857003-86-2
M. Wt: 391.89
InChI Key: JZCFQSSVATYMIM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of 3-sulfamoylbenzylamine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and certain types of cancer.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

3-[[(3-sulfamoylphenyl)methylamino]methyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2.ClH/c15-22(18,19)13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(8-12)23(16,20)21;/h1-8,17H,9-10H2,(H2,15,18,19)(H2,16,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCFQSSVATYMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CNCC2=CC(=CC=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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